molecular formula C5H8O B1654808 2-Butyne, 1-methoxy- CAS No. 2768-41-4

2-Butyne, 1-methoxy-

Cat. No.: B1654808
CAS No.: 2768-41-4
M. Wt: 84.12 g/mol
InChI Key: USIWFRXFQFZXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a characteristic odor and is used in various fields of research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyne, 1-methoxy- can be synthesized through the reaction of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: Industrial production methods for 2-Butyne, 1-methoxy- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Butyne, 1-methoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: It can undergo nucleophilic substitution reactions to form different ethers or alcohols

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and bases such as sodium hydride

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alkanes and alkenes.

    Substitution: Various ethers and alcohols

Scientific Research Applications

2-Butyne, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butyne, 1-methoxy- involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, it acts as an electrophile, while in reduction reactions, it acts as a substrate for hydrogenation .

Comparison with Similar Compounds

    1-Butyne: An isomer of 2-Butyne with a triple bond at the first carbon.

    2-Butyne: A compound with a similar structure but without the methoxy group.

    Propargyl Alcohol: A compound with a similar propargyl group but with a hydroxyl group instead of a methoxy group

Uniqueness: 2-Butyne, 1-methoxy- is unique due to its methoxy group, which imparts different chemical properties and reactivity compared to its isomers and similar compounds. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-methoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIWFRXFQFZXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338556
Record name 2-Butyne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-41-4
Record name 1-Methoxy-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyne, 1-methoxy-
Reactant of Route 2
Reactant of Route 2
2-Butyne, 1-methoxy-
Reactant of Route 3
Reactant of Route 3
2-Butyne, 1-methoxy-
Reactant of Route 4
Reactant of Route 4
2-Butyne, 1-methoxy-
Reactant of Route 5
Reactant of Route 5
2-Butyne, 1-methoxy-
Reactant of Route 6
Reactant of Route 6
2-Butyne, 1-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.